molecular formula C14H17F3N2O2 B13961865 Benzyl (pyrrolidin-2-ylmethyl)(trifluoromethyl)carbamate

Benzyl (pyrrolidin-2-ylmethyl)(trifluoromethyl)carbamate

Cat. No.: B13961865
M. Wt: 302.29 g/mol
InChI Key: CHQTYFGZSCGAIT-UHFFFAOYSA-N
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Description

Benzyl (pyrrolidin-2-ylmethyl)(trifluoromethyl)carbamate is a compound that features a pyrrolidine ring, a trifluoromethyl group, and a benzyl carbamate moietyThe pyrrolidine ring is known for its biological activity, while the trifluoromethyl group is often incorporated into drug molecules to enhance their pharmacokinetic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (pyrrolidin-2-ylmethyl)(trifluoromethyl)carbamate typically involves the formation of the pyrrolidine ring followed by the introduction of the trifluoromethyl group and the benzyl carbamate moiety. One common method involves the reaction of a pyrrolidine derivative with a trifluoromethylating agent under basic conditions. The benzyl carbamate group can be introduced through a carbamoylation reaction using benzyl chloroformate .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Benzyl (pyrrolidin-2-ylmethyl)(trifluoromethyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzyl (pyrrolidin-2-ylmethyl)(trifluoromethyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its pharmacokinetic properties.

    Industry: Utilized in the development of advanced materials with unique properties

Mechanism of Action

The mechanism of action of Benzyl (pyrrolidin-2-ylmethyl)(trifluoromethyl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H17F3N2O2

Molecular Weight

302.29 g/mol

IUPAC Name

benzyl N-(pyrrolidin-2-ylmethyl)-N-(trifluoromethyl)carbamate

InChI

InChI=1S/C14H17F3N2O2/c15-14(16,17)19(9-12-7-4-8-18-12)13(20)21-10-11-5-2-1-3-6-11/h1-3,5-6,12,18H,4,7-10H2

InChI Key

CHQTYFGZSCGAIT-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)CN(C(=O)OCC2=CC=CC=C2)C(F)(F)F

Origin of Product

United States

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